ethyl 4-amino-6-chloropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-chloropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base such as sodium ethoxide. This reaction forms the pyrimidine ring, which is then chlorinated using reagents like phosphorus oxychloride to introduce the chlorine atom at the 6-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea are commonly used.
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Pharmaceuticals: Potential precursor for drug development targeting various diseases.
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or act as an antagonist to certain receptors. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 6-amino-5-chloropyrimidine-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 5-amino-6-chloropyrimidine-4-carboxylate: Another isomer with different biological activities.
These compounds share a pyrimidine core but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
2090177-70-9 |
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Molecular Formula |
C7H8ClN3O2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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